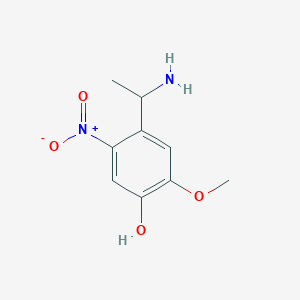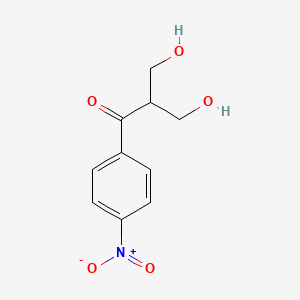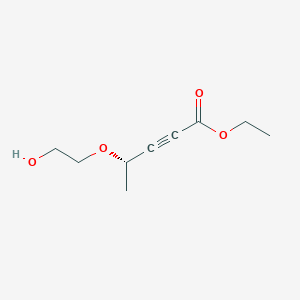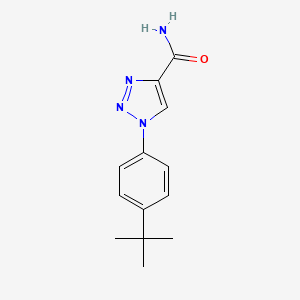
5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group, a methyl group, and a dimethylpropanoate ester, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 5-Methoxy-2-methylinol.
Veresterung: Das Indolderivat wird dann unter sauren Bedingungen einer Veresterung mit 2,2-Dimethylpropansäure unterzogen, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung Folgendes umfassen:
Veresterung im großen Maßstab: Verwendung großer Reaktoren zur effizienten Durchführung des Veresterungsprozesses.
Reinigung: Einsatz von Verfahren wie Umkristallisation oder Chromatographie zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.
Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.
Substitution: Der Indolring kann elektrophile Substitutionsreaktionen wie Halogenierung oder Nitrierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von halogenierten oder nitrierten Indolderivaten.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen:
Molekulare Ziele: Die Verbindung kann mit Enzymen oder Rezeptoren in biologischen Systemen interagieren.
Beteiligte Pfade: Sie kann Signalwege modulieren, die mit Zellwachstum, Apoptose oder Entzündung zusammenhängen.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Methoxy-2-methylinol: Teilt die Indol-Kernstruktur, aber es fehlt die Estergruppe.
2-Methyl-1H-indol-3-carbonsäure: Enthält eine Carboxylgruppe anstelle der Estergruppe.
Einzigartigkeit
5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat ist einzigartig aufgrund des Vorhandenseins sowohl der Methoxy- als auch der Estergruppe, die im Vergleich zu anderen Indolderivaten unterschiedliche chemische und biologische Eigenschaften verleihen.
Dieser detaillierte Artikel bietet einen umfassenden Überblick über 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat, der seine Synthese, Reaktionen, Anwendungen, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.
Eigenschaften
CAS-Nummer |
646507-57-5 |
|---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(5-methoxy-2-methyl-1H-inden-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H20O3/c1-10-8-11-9-12(18-5)6-7-13(11)14(10)19-15(17)16(2,3)4/h6-9,14H,1-5H3 |
InChI-Schlüssel |
PMTLZFKFKZYPMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C1OC(=O)C(C)(C)C)C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)

![4-[(3-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B12601164.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12601172.png)








![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
